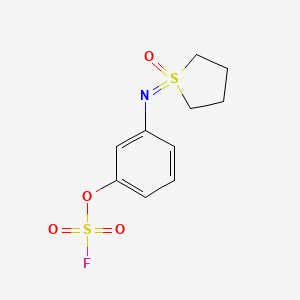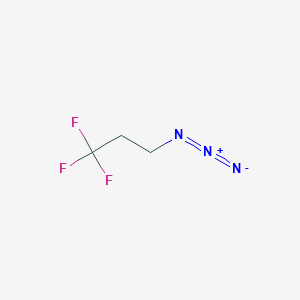![molecular formula C12H15NO B2992490 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol CAS No. 1823913-23-0](/img/structure/B2992490.png)
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol, commonly known as Spiroindoline, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Spiroindoline has a unique spirocyclic structure that gives it distinct properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Spiroindoline varies depending on the disease being targeted. In cancer research, Spiroindoline induces apoptosis by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death. Spiroindoline also inhibits angiogenesis by inhibiting the vascular endothelial growth factor (VEGF) pathway, which is a key pathway involved in the formation of new blood vessels. In Alzheimer's disease research, Spiroindoline inhibits acetylcholinesterase, which results in an increase in acetylcholine levels, leading to improved memory and learning. In Parkinson's disease research, Spiroindoline protects dopaminergic neurons from oxidative stress by activating the Nrf2-ARE pathway, which is a key pathway involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have various biochemical and physiological effects, depending on the disease being targeted. In cancer research, Spiroindoline inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease research, Spiroindoline improves memory and learning by increasing acetylcholine levels. In Parkinson's disease research, Spiroindoline protects dopaminergic neurons from oxidative stress, leading to the prevention of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Spiroindoline is its unique spirocyclic structure, which gives it distinct properties that can be exploited for drug development. Spiroindoline also has a broad range of potential therapeutic applications, making it a promising candidate for drug development. One of the limitations of Spiroindoline is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for Spiroindoline research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in other diseases. One potential area of research is the development of Spiroindoline-based drugs for the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential area of research is the development of Spiroindoline-based drugs for the treatment of viral infections, such as COVID-19. Overall, Spiroindoline has shown great promise in the field of medicinal chemistry, and further research is needed to fully explore its potential therapeutic applications.
Métodos De Síntesis
Spiroindoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid derivative with an aldehyde or ketone to form a spirocyclic compound. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary amine and formaldehyde to form a β-amino carbonyl compound. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone to form a quinoline derivative. Each of these methods has been successfully used to synthesize Spiroindoline.
Aplicaciones Científicas De Investigación
Spiroindoline has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Spiroindoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Spiroindoline has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning. In Parkinson's disease research, Spiroindoline has been shown to protect dopaminergic neurons from oxidative stress, which is one of the main causes of Parkinson's disease.
Propiedades
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,1'-cyclobutane]-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-9-2-3-11-10(8-9)12(4-1-5-12)6-7-13-11/h2-3,8,13-14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULCSOPPTLPNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]acetic acid](/img/structure/B2992408.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)
![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)
![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)
![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)
![6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2992427.png)
![2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2992428.png)
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)